
Octylamine-d17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octylamine-d17 is a deuterated variant of octylamine, which is a primary amine with eight carbon atoms in its alkyl chain . The CAS number for Octylamine-d17 is 1173022-14-4 .
Molecular Structure Analysis
Octylamine, the non-deuterated variant of Octylamine-d17, has a molecular formula of C8H19N . It is expected that Octylamine-d17 would have a similar structure, but with deuterium (D) atoms replacing some of the hydrogen atoms.Chemical Reactions Analysis
Amines, including octylamine, can undergo various reactions. For instance, they can react with carbon dioxide in the presence of a superacid, leading to the formation of carbamic acids . Additionally, octylamine-functionalized graphene oxide materials have been designed for energy harvesting and as an anti-corrosion coating for metal alloy protection .Physical And Chemical Properties Analysis
Octylamine, the non-deuterated variant, has a density of 0.8±0.1 g/cm3, a boiling point of 179.4±3.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . Octylamine-d17 is expected to have similar properties .科学的研究の応用
1. Neurochemical Research in Invertebrates
- Octylamine-d17 is relevant in the study of biogenic amines like octopamine in invertebrates, which are critical for physiological regulation, including neuronal development and behavioral responses (Balfanz et al., 2005).
2. Neurotransmitter Studies
- Research on octylamine and its derivatives aids in understanding neurotransmitter functions in invertebrates, such as octopamine and tyramine, which are key for modulating behaviors and physiological processes (Roeder, 2005).
3. Biomedical Applications
- Octylamine-d17 plays a role in biomedical research, especially in understanding the mechanisms of neurotransmission and its modulation in various physiological processes in invertebrates (Roeder, 1999).
4. Material Science and Quantum Dots Synthesis
- In material science, octylamine-d17 is used in the synthesis of quantum dots, where it influences the structure and properties of these nanomaterials (Hassinen et al., 2010).
5. Chemical and Physical Property Analysis
- The compound is also important in studying the chemical and physical properties of mixtures and compounds, such as in analyzing solid-liquid equilibria and excess molar volumes in various systems (Domańska & Gloskowska, 2004).
6. Corrosion Prevention Research
- Octylamine-d17 has been explored for its potential in corrosion prevention, particularly in atmospheric corrosion protection for metals (Subramanian et al., 2002).
7. Adsorption Studies
- It is also used in adsorption studies, such as in the examination of anionic dye adsorption onto modified surfaces, showcasing its relevance in environmental science and engineering (Benyoub et al., 2021).
Safety and Hazards
作用機序
Target of Action
Octylamine-d17 is a labeled analogue of Octylamine The primary targets of Octylamine-d17 are not explicitly mentioned in the available literature
Pharmacokinetics
It has a molecular weight of 146.35 , a boiling point of 179°C , and a density of 0.883 g/mL at 25°C . These properties may influence its pharmacokinetics and bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Octylamine-d17. For instance, stable isotope-labeled compounds like Octylamine-d17 are used as environmental pollutant standards for the detection in various environments such as air, water, soil, sediment, and food . .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Octylamine-d17 can be achieved through a multi-step process involving the reaction of an appropriate starting material with deuterated reagents.", "Starting Materials": [ "1-Octanol-d17", "Sodium hydride", "Chlorotrimethylsilane", "Ammonia" ], "Reaction": [ "1. Conversion of 1-Octanol-d17 to its corresponding alkoxide using sodium hydride.", "2. Reaction of the alkoxide with chlorotrimethylsilane to form the corresponding trimethylsilyl ether.", "3. Treatment of the trimethylsilyl ether with ammonia to generate the corresponding amine.", "4. Purification and isolation of Octylamine-d17 via distillation or chromatography." ] } | |
CAS番号 |
1173022-14-4 |
製品名 |
Octylamine-d17 |
分子式 |
C8H19N |
分子量 |
146.351 |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctan-1-amine |
InChI |
InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
InChIキー |
IOQPZZOEVPZRBK-OISRNESJSA-N |
SMILES |
CCCCCCCCN |
同義語 |
Octylamine-d17; 1-Aminooctane-d17; 1-Octylamine-d17; Amine OD-d17; Armeen 8-d17; Armeen 8D-d17; Caprylamine-d17; Caprylylamine-d17; Farmin 08D-d17; Genamin 8R-d17; Monooctylamine-d17; NSC 9824-d17; Octan-1-amine-d17; Octanamine-d17; n-Octylamine-d17; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



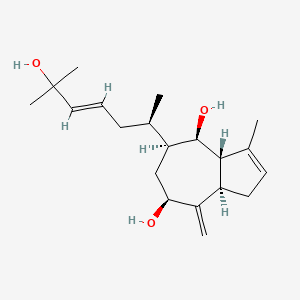
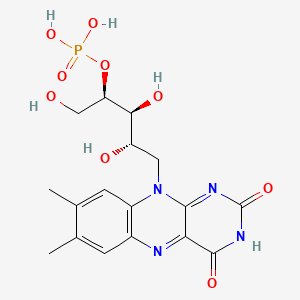
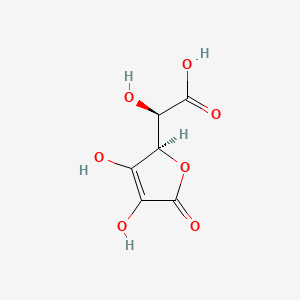
![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)
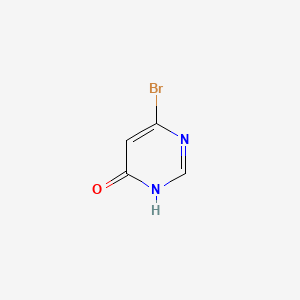
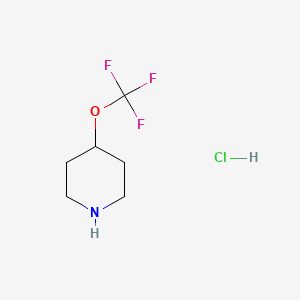
![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)
![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)
![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)